(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide
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Overview
Description
(E)-2-(1H-benzo[d]imidazol-2-yl)-N’-(4-methoxybenzylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a benzimidazole ring, a methoxybenzylidene group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-N’-(4-methoxybenzylidene)acetohydrazide typically involves the condensation of 2-(1H-benzo[d]imidazol-2-yl)acetohydrazide with 4-methoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the Schiff base. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1H-benzo[d]imidazol-2-yl)-N’-(4-methoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of (E)-2-(1H-benzo[d]imidazol-2-yl)-N’-(4-methoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. In cancer cells, it may induce apoptosis by activating caspases and other pro-apoptotic proteins. Additionally, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and interfere with essential cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)acetohydrazide: Lacks the methoxybenzylidene group but shares the benzimidazole and acetohydrazide moieties.
4-methoxybenzaldehyde: Contains the methoxybenzylidene group but lacks the benzimidazole and acetohydrazide moieties.
Benzimidazole derivatives: Compounds with similar benzimidazole structures but different substituents.
Uniqueness
(E)-2-(1H-benzo[d]imidazol-2-yl)-N’-(4-methoxybenzylidene)acetohydrazide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzimidazole ring and the methoxybenzylidene group enhances its potential as a multifunctional compound with diverse applications.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-23-13-8-6-12(7-9-13)11-18-21-17(22)10-16-19-14-4-2-3-5-15(14)20-16/h2-9,11H,10H2,1H3,(H,19,20)(H,21,22)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXXHCURRXCWIZ-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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